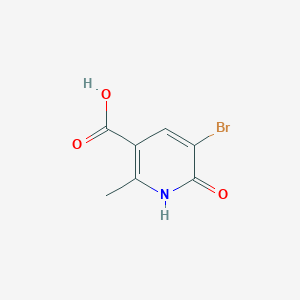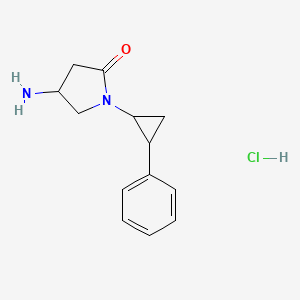
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride (4-ACP) is an organic compound of the pyrrolidinone family. It is a white crystalline solid, slightly soluble in water, and soluble in organic solvents. 4-ACP is a versatile synthetic intermediate and a starting material for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. 4-ACP is also used in medical research, as a tool to study the effects of various drugs on the human body.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of related pyrrolidine compounds in asymmetric synthesis and catalysis. For example, pyrrolidines have been used as key intermediates in the enantioselective synthesis of complex molecules, showcasing their role in achieving high levels of stereocontrol in chemical reactions (Oppolzer, Robbiani, & Bättig, 1980).
Enzyme Inactivation
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, closely related to the compound , have been identified as a new class of monoamine oxidase B inactivators, highlighting their potential for therapeutic applications (Ding & Silverman, 1992).
Chemosensor Applications
Novel fluorescent poly(pyridine-imide) acid chemosensors incorporating pyrrolidine units have been developed, demonstrating the compound's utility in sensing applications due to its optoelectronic properties (Wang, Liou, Liaw, & Chen, 2008).
Synthetic Methodologies
Pyrrolidine derivatives have been utilized in base-promoted transannulation reactions, providing access to structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity, showcasing the versatility of pyrrolidine frameworks in synthetic organic chemistry (Yang et al., 2015).
Polyimide Materials
Research into organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-containing diamines highlights the compound's relevance in material science, particularly in the development of high-performance polymers (Huang et al., 2017).
Organocatalysis
Pyrrolidine derivatives have been explored as asymmetric organocatalysts for various organic transformations, underscoring their significance in catalysis and synthetic organic chemistry (Zlotin, 2015).
Propiedades
IUPAC Name |
4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-10-6-13(16)15(8-10)12-7-11(12)9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWEEBNRNLHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2CC(CC2=O)N)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


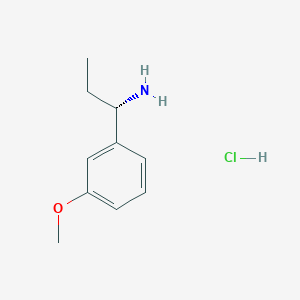
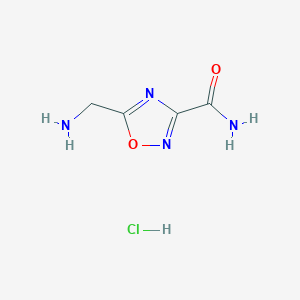

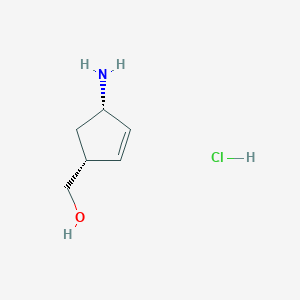


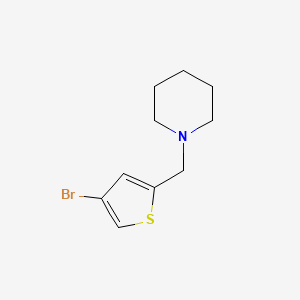
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)




